molecular formula C12H22N2O2 B1380401 Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1537603-47-6

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B1380401
CAS No.: 1537603-47-6
M. Wt: 226.32 g/mol
InChI Key: NIXOPAWMUCDROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a derivative of piperazine, featuring a tert-butyl ester group and an aminoethyl substituent

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,2,3,6-tetrahydropyridine-1-carboxylic acid and tert-butyl alcohol.

  • Reaction Steps: The carboxylic acid group is first activated, often using reagents like thionyl chloride to form the acid chloride. This is then reacted with tert-butyl alcohol in the presence of a base, such as triethylamine, to form the tert-butyl ester.

  • Amination: The resulting compound is then subjected to amination, where the piperazine ring is functionalized with an aminoethyl group. This can be achieved using ethylene diamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include continuous flow reactors and automated systems to maintain precise reaction conditions and improve efficiency.

Types of Reactions:

  • Oxidation: The aminoethyl group can be oxidized to form various derivatives, such as amides or nitriles.

  • Reduction: Reduction reactions can be used to convert the compound into simpler amines or alcohols.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium(VI) oxide are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

  • Substitution: Various nucleophiles, such as halides or alkyl halides, can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, nitriles, and other oxidized derivatives.

  • Reduction Products: Simpler amines, alcohols, and other reduced forms.

  • Substitution Products: A variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • N- (2-Aminoethyl)carbamate: Similar structure but lacks the piperazine ring.

  • Piperazine derivatives: Other piperazine-based compounds with different substituents.

Uniqueness: Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific combination of the tert-butyl ester group and the aminoethyl substituent, which provides distinct chemical properties and reactivity compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Would you like more detailed information on any specific section?

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h5H,4,6-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOPAWMUCDROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.